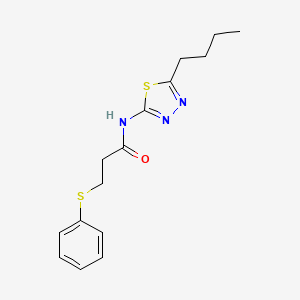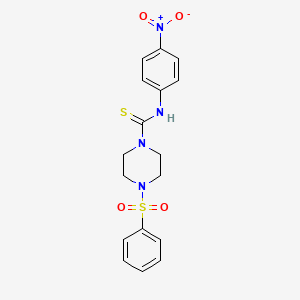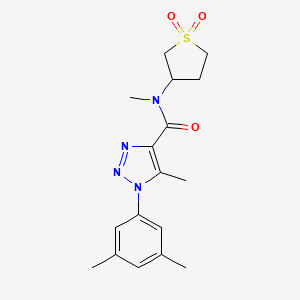
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide
Descripción general
Descripción
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MPD is classified as a thiazole derivative and has been studied for its ability to act as an inhibitor for enzymes involved in various physiological processes.
Mecanismo De Acción
The mechanism of action for N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide involves the inhibition of enzymes involved in various physiological processes. It has been shown to act as an acetylcholinesterase inhibitor, which can lead to increased levels of acetylcholine in the brain. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide has also been studied for its potential as an inhibitor for other enzymes, such as butyrylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide are still being studied. However, it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide has also been studied for its potential as an anti-tumor agent and has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide in lab experiments is its ability to act as an inhibitor for various enzymes. This can provide insights into the physiological processes involved in these enzymes and their potential as therapeutic targets. However, one limitation of using N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of using N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide in lab experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of using N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide as a therapeutic agent. Additionally, there is potential for N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide to be used as an anti-tumor agent, and further studies are needed to determine its effectiveness in treating various types of cancer. Finally, research into the mechanism of action for N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide and its potential as an inhibitor for other enzymes could provide valuable insights into various physiological processes and their potential as therapeutic targets.
Aplicaciones Científicas De Investigación
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide has been studied for its potential applications in medical research. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention.
Propiedades
IUPAC Name |
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-18-24(21-15-9-4-10-16-21)29-25(26-18)27-23(28)17-22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22H,17H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXXEVAFJPHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-benzyl-1-(2,3-difluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4832837.png)



![6-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4832859.png)
![4-chloro-2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4832860.png)
![2-({5-[2-cyano-3-(isopropylamino)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B4832865.png)
![4-[2-(benzyloxy)-5-methylbenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4832876.png)
![N-(2-methoxy-5-methylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4832881.png)

![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4832902.png)
![2-methyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4832910.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4832936.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4832944.png)